2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide
Description
This compound is a pyrimido[5,4-b]indole derivative featuring a 2-chlorobenzyl group at the 3-position and an N-(4-chlorophenyl)acetamide moiety at the 5-position. Its core structure combines a pyrimidine ring fused with an indole system, a scaffold known for diverse biological activities, including TLR4 modulation . Structural characterization of similar compounds typically employs techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, IR spectroscopy, and HRMS, as demonstrated in studies on pyrimidoindole derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N4O2/c26-17-9-11-18(12-10-17)29-22(32)14-31-21-8-4-2-6-19(21)23-24(31)25(33)30(15-28-23)13-16-5-1-3-7-20(16)27/h1-12,15H,13-14H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZRUHZBELBMKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide is a complex organic molecule that belongs to the class of pyrimidoindole derivatives. Its structure includes multiple heterocyclic rings and functional groups, which suggest potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 470.96 g/mol. The presence of chlorobenzyl and chlorophenyl moieties indicates possible interactions with various biological targets, enhancing its medicinal chemistry profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.96 g/mol |
| Structural Features | Pyrimidoindole core with chlorobenzyl and chlorophenyl groups |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the pyrimidine ring.
- Introduction of the indole moiety.
- Functionalization to incorporate chlorobenzyl and chlorophenyl groups.
These synthetic pathways are crucial for optimizing yield and purity while ensuring that the desired biological activity is retained.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives with indole structures have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) often below 1.6 µg/mL .
Anticancer Potential
Indole derivatives are widely recognized for their anticancer properties. Studies have demonstrated that certain indole-based compounds can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression . The unique structure of our compound may confer similar activities, warranting further investigation into its anticancer potential.
Anti-inflammatory Effects
Some studies have reported anti-inflammatory activities for related indole compounds, showing percentages of inhibition comparable to standard anti-inflammatory drugs like ibuprofen . This suggests that This compound could also possess anti-inflammatory properties.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focusing on the synthesis of indole-fused lactones demonstrated their activity against tuberculosis . The results highlighted the importance of structural diversity in enhancing biological activity.
- Anticancer Research : Research on similar pyrimidoindole compounds revealed their potential as kinase inhibitors in cancer therapy . The specific interactions at the molecular level need to be elucidated for our compound.
- Anti-inflammatory Activity : Another study showed that certain indole derivatives exhibited significant anti-inflammatory effects, indicating that our compound might also be effective in reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrimidoindole Core
A. 2-Chlorobenzyl vs. Other Alkyl/Aryl Groups
- Compound 27 (N-isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide): Replacing the 2-chlorobenzyl with a phenyl group reduces steric bulk but eliminates chlorine’s electron-withdrawing effects. This substitution decreases lipophilicity (clogP ≈ 3.2 vs.
- Compound 28 (N-(3,3-dimethylbutyl) analog): A branched alkyl chain increases solubility but may reduce affinity for hydrophobic binding pockets compared to the aromatic 2-chlorobenzyl group .
B. N-(4-Chlorophenyl)acetamide vs. Other Acetamide Substituents
- 2-{[3-(4-Chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide (): The 2,3-dimethylphenyl group introduces steric hindrance, possibly diminishing receptor interactions relative to the target’s 4-chlorophenyl, which aligns optimally for π-π stacking .
- 2-[(3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (): The trifluoromethoxy group increases electron-withdrawing effects and metabolic stability but may reduce solubility due to higher hydrophobicity (clogP ≈ 5.1) .
Thioacetamide vs. Acetamide Linkers
- However, it may increase susceptibility to oxidative metabolism compared to the target compound’s acetamide group .
- Target compound’s acetamide linker : The oxygen atom in the acetamide facilitates hydrogen bonding with residues like serine or tyrosine in target proteins, a critical factor for TLR4 selectivity .
Halogen Substituent Variations
- 4-Chlorophenyl vs. 2-Fluorophenyl (): Fluorine’s smaller size and higher electronegativity may improve membrane permeability but reduce aromatic stacking interactions compared to chlorine .
- Dual chloro vs. chloro-trifluoromethyl combinations (): Compounds like 2-(3-chloro-6-oxo-9-trifluoromethyl-benzoazepinoindol-5-yl)-N-[2-(methylamino)ethyl]acetamide show that trifluoromethyl groups enhance metabolic stability but introduce steric challenges absent in the target compound .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Bioactivity : The target compound’s dual chloro substituents may synergize to enhance TLR4 binding, as seen in structurally related pyrimidoindoles . However, its lack of sulfur in the linker could reduce off-target effects compared to thioacetamide analogs.
- Metabolic Stability : The 4-chlorophenyl group likely slows oxidative metabolism, extending half-life relative to compounds with electron-donating substituents (e.g., methoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
